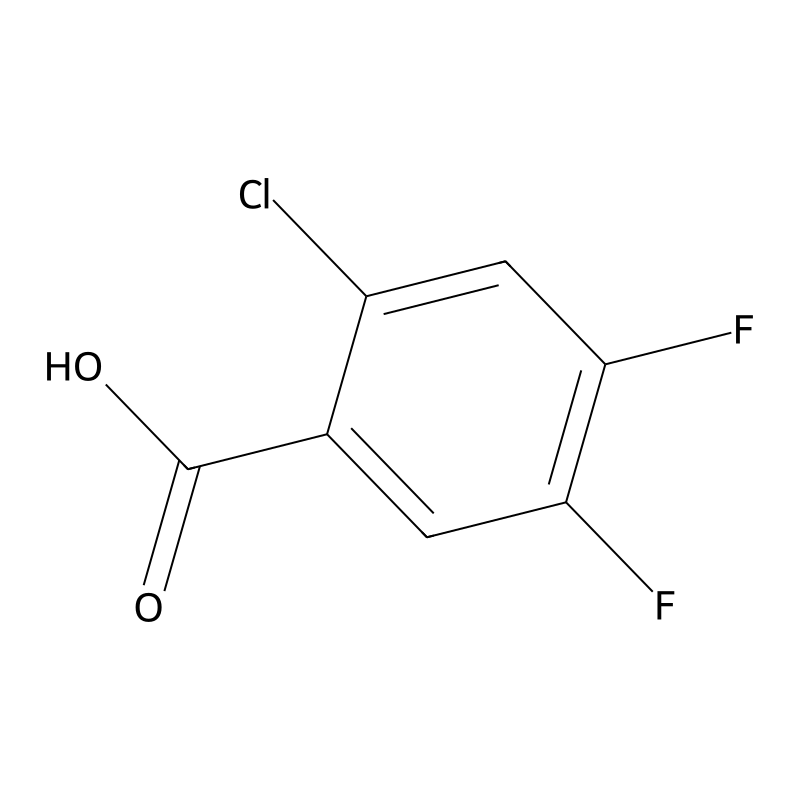

2-Chloro-4,5-difluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4,5-difluorobenzoic acid is a chemical compound with the molecular formula C₇H₃ClF₂O₂ and a CAS number of 110877-64-0. It is characterized by the presence of two fluorine atoms and one chlorine atom attached to a benzoic acid structure. This compound appears as a white crystalline solid and is known for its role as an important intermediate in the synthesis of various medicinal compounds and pesticides. Its structure can be represented as follows:

textF \ C / \ Cl - C C - COOH \ / C / F

The compound exhibits harmful properties, being classified as harmful if swallowed or in contact with skin, indicating acute toxicity risks .

Potential Pharmaceutical Applications:

-Chloro-4,5-difluorobenzoic acid has been investigated for its potential use in developing new pharmaceutical agents. Studies have shown it possesses various properties that could be beneficial in drug development, including:

- Antibacterial activity: Research suggests 2-chloro-4,5-difluorobenzoic acid exhibits antibacterial activity against certain bacterial strains. However, further studies are needed to determine its effectiveness and potential for clinical applications. Source: European Journal of Medicinal Chemistry:

- Antioxidant activity: Studies have shown that 2-chloro-4,5-difluorobenzoic acid exhibits antioxidant properties. This suggests it may have potential applications in preventing or mitigating oxidative stress-related diseases. Source: Bioorganic & Medicinal Chemistry Letters:

Use as a Building Block in Organic Synthesis:

-Chloro-4,5-difluorobenzoic acid can be used as a building block in organic synthesis due to its unique functional group arrangement. This allows researchers to introduce the chloro and difluoro groups into various organic molecules, potentially leading to the development of new materials with diverse properties.

- Synthesis of novel compounds: Researchers have utilized 2-chloro-4,5-difluorobenzoic acid as a starting material for synthesizing various novel compounds with potential applications in different fields, such as pharmaceuticals, agrochemicals, and materials science. Source: Tetrahedron Letters:

Research on the Environmental Fate and Behavior:

- Biodegradation: Research suggests that 2-chloro-4,5-difluorobenzoic acid exhibits limited biodegradability in the environment. This necessitates further studies to determine its persistence and potential ecological effects. Source: Environmental Science & Technology

- Nitration: The compound can undergo nitration to form 2-nitro-4,5-difluorobenzoic acid.

- Reduction: It can be reduced to corresponding amines or alcohols, depending on the reagents used.

- Esterification: Reacting with alcohols can lead to the formation of esters, which are useful in various applications.

These reactions highlight its versatility as a building block in organic synthesis .

Research indicates that 2-chloro-4,5-difluorobenzoic acid exhibits biological activity that may contribute to its utility in medicinal chemistry. It has been studied for its potential effects on various biological systems, although specific mechanisms of action are not extensively documented. Its derivatives may show antimicrobial or herbicidal properties, making it relevant in both pharmaceutical and agricultural contexts .

The synthesis of 2-chloro-4,5-difluorobenzoic acid typically involves several steps:

- Starting Material: The process often begins with 3,4-difluorobenzoic acid.

- Nitration: The starting material is nitrated using nitric acid to introduce a nitro group.

- Chlorodenitration: The nitro group is subsequently removed through chlorodenitration, yielding 2-chloro-4,5-difluorobenzoic acid.

Alternative synthetic routes may also exist but generally follow similar principles involving halogenation and functional group transformations .

2-Chloro-4,5-difluorobenzoic acid finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific biological pathways.

- Agriculture: The compound is utilized in the formulation of pesticides due to its herbicidal properties.

- Material Science: It may be involved in the development of new materials or chemical agents with specialized functions .

Several compounds share structural similarities with 2-chloro-4,5-difluorobenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chloro-4-fluorobenzoic acid | Chlorine at position 3; one fluorine | Less toxic; used in different pesticide formulations |

| 2-Fluoro-4-chlorobenzoic acid | Fluorine at position 2; chlorine at position 4 | Different reactivity profile; used in pharmaceuticals |

| 3,5-Difluorobenzoic acid | Two fluorines; no chlorine | Exhibits different biological activity; less versatile in synthesis |

The uniqueness of 2-chloro-4,5-difluorobenzoic acid lies in its specific halogen placement and dual fluorination, which influence both its chemical reactivity and biological properties .

The history of fluorinated benzoic acids is deeply intertwined with the broader development of organofluorine chemistry, which began in the 1800s. The first organofluorine compound was discovered in 1835 by Dumas and Péligot, who obtained fluoromethane by distilling dimethyl sulfate with potassium fluoride. A significant milestone came in 1862 when Alexander Borodin (who was also a renowned classical music composer) pioneered a method of halogen exchange by reacting benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This methodology established a foundation for fluorine chemistry that remains relevant today.

Early work with fluorinated compounds was challenging due to the reactive nature of fluorine. In 1898, Frédéric Swarts introduced antimony fluoride as an agent for introducing fluorine into organic molecules. A significant advancement came in 1931 when Bancroft and Wherty demonstrated that diluting fluorine with inert nitrogen gas allowed reactions to proceed more safely, although still yielding mostly tarry products when reacting with benzene.

The development of more controlled fluorination methods accelerated during World War II, benefiting from expertise gained in uranium hexafluoride production. Starting in the late 1940s, a series of electrophilic fluorinating methodologies were introduced, beginning with cobalt trifluoride (CoF3). Joseph H. Simons' electrochemical fluorination technique, developed in the 1930s, allowed the synthesis of highly stable perfluorinated materials.

The field gained particular momentum after 1957, when the anticancer activity of 5-fluorouracil was described, providing one of the first examples of rational drug design. This discovery sparked significant interest in fluorinated pharmaceuticals and agrochemicals, setting the stage for more complex fluorinated compounds like halogenated benzoic acids.

Emergence of 2-Chloro-4,5-difluorobenzoic acid in Scientific Literature

While the specific first appearance of 2-Chloro-4,5-difluorobenzoic acid (CAS: 110877-64-0) in scientific literature is not explicitly detailed in the search results, its documentation in patents related to antibacterial agents marks its formal emergence. A significant reference appears in US Patent 4833270, which describes a process for preparing this compound as an intermediate for synthesizing antibacterial agents.

The patent outlines 2-Chloro-4,5-difluorobenzoic acid's role in producing 7-(substituted)piperazinyl-1-substituted-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid antibacterial agents. These compounds were initially disclosed in Patent No. 87/0330 of the Republic of South Africa, issued August 26, 1987.

Another reference appears in the journal Organic Preparations and Procedures International, which published an article titled "SYNTHESES OF 2-CHLORO-4,5-DIFLUOROBENZOIC ACID" in 1996 (Vol. 28, No. 2, pp. 245-246). This publication suggests that by the mid-1990s, the compound had gained sufficient interest to warrant dedicated synthetic methodology development.

The emergence of this compound aligns with the broader trend in medicinal chemistry toward incorporating multiple halogen atoms, particularly fluorine, into aromatic structures to modify their physicochemical and pharmacokinetic properties.

Current Research Landscape

In the current research landscape, 2-Chloro-4,5-difluorobenzoic acid serves as an important building block in medicinal chemistry and materials science. Its specific arrangement of halogen substitutions makes it valuable for creating compounds with targeted properties.

One active area of research involves the use of 2-Chloro-4,5-difluorobenzoic acid in the synthesis of lanthanide complexes. These complexes, formed with 2-chloro-4,5-difluorobenzoate and 1,10-phenanthroline, have been prepared and their crystal structures studied. Such metal-organic frameworks have potential applications in luminescent materials, catalysis, and sensing technologies.

Another significant application involves the development of polymeric electrolyte membranes for proton exchange fuel cells. In this process, the compound is converted to benzoyl chloride using thionyl chloride, followed by a Friedel-Crafts reaction with anisole. The resulting polymer, formed via nickel-mediated homocoupling reaction, exhibits high proton conductivity (8.60 × 10^-3 S cm^-1 under 30% relative humidity at 80°C), making it promising for clean energy applications.

The compound is also being investigated in pharmaceutical research, particularly in the design of pyrimidine-based Aurora kinase inhibitors. The chloride substituent enhances binding affinity to Aurora A, promoting the degradation of oncoproteins—a mechanism valuable in cancer therapy.

Recent research has also focused on understanding the supramolecular behavior of halogenated benzoic acids. A 2021 study in the Journal of Crystal Growth & Design explored how fluorine atoms influence intermolecular interactions and crystal packing in benzoic acid derivatives.

Academic and Industrial Research Significance

The academic significance of 2-Chloro-4,5-difluorobenzoic acid stems from its role as a model compound for studying the effects of multiple halogen substitutions on aromatic carboxylic acids. The presence of both chlorine and fluorine atoms on the benzene ring allows researchers to investigate how these different halogens interact with biological targets and influence molecular properties.

In medicinal chemistry, 2-Chloro-4,5-difluorobenzoic acid serves as a valuable building block for drug discovery. The fluorine atoms can enhance metabolic stability, membrane permeability, and binding selectivity of drug candidates, while the chlorine atom provides additional binding interactions and modifies the electronic distribution within the molecule. These properties make the compound particularly useful in the design of antibacterial, anticancer, and other therapeutic agents.

Industrially, 2-Chloro-4,5-difluorobenzoic acid has significant value as a synthetic intermediate in pharmaceutical and agrochemical production. Its role in the synthesis of antibacterial quinolone derivatives has been well-documented, and its commercial availability from suppliers like Sigma-Aldrich facilitates its use in research and development.

The compound also has applications in materials science, particularly in the development of advanced polymers and functional materials. Its use in creating polymeric electrolyte membranes for fuel cells demonstrates its potential contribution to clean energy technologies.

Furthermore, fluorinated benzoic acids have gained popularity as non-radioactive tracers in various analytical and environmental studies. Their low detection limits and non-toxicity compared to radioactive tracers make them valuable tools in research settings.

Classical Synthesis Approaches

Decarboxylation of 4,5-Difluorophthalic Acid/Anhydride

The decarboxylation of 4,5-difluorophthalic acid or its anhydride represents a foundational route to 3,4-difluorobenzoic acid, a structural analog of the target compound. This reaction proceeds selectively in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or quinoline, with copper-based catalysts (e.g., CuO, Cu₂O) enabling efficient decarboxylation at 125–150°C [1] [5]. Without catalysts, temperatures exceeding 175°C are required, though yields remain suboptimal (4–42%) due to competing side reactions [5]. For instance, heating 4,5-difluorophthalic anhydride in NMP with 5–10 wt% CuO at 150°C for 22 hours achieves 40% conversion to 3,4-difluorobenzoic acid, with residual starting material (12%) and byproducts (36%) [5]. Gas chromatographic monitoring ensures precise reaction control, though reproducibility at scale reduces the need for routine analysis [1].

Role in Quinolone Antibacterial Development

2-Chloro-4,5-difluorobenzoic acid serves as a crucial intermediate in the synthesis of fluoroquinolone antibacterial agents [1] [2]. The compound's unique substitution pattern makes it an essential building block for developing novel quinolone-based antibiotics with enhanced antimicrobial properties. Patent literature demonstrates that this compound can be converted into various antibacterial compounds using established synthetic methodologies [1].

Structure-Activity Relationship Studies

The structure-activity relationship studies of 2-chloro-4,5-difluorobenzoic acid derivatives reveal critical insights into the role of halogen substitution in antimicrobial activity. The presence of chlorine at position 2 and fluorine atoms at positions 4 and 5 creates an optimal electronic environment that enhances lipophilicity and membrane penetration capabilities [3] [4]. Research indicates that the difluoro substitution pattern provides conformational restriction and target selectivity, leading to improved binding affinity to bacterial DNA gyrase, the primary target of fluoroquinolone antibiotics [5].

Studies on related fluoroquinolone compounds demonstrate that the electron-withdrawing nature of the halogen substituents significantly influences the compound's interaction with bacterial topoisomerases [6]. The specific arrangement of chlorine and fluorine atoms in 2-chloro-4,5-difluorobenzoic acid creates a pharmacophore that is essential for antibacterial activity, with the halogen combination providing an optimal balance of physicochemical properties required for effective antimicrobial action [7].

Development of Novel Antibacterial Scaffolds

The compound has been instrumental in developing novel antibacterial scaffolds through systematic structural modifications. Research demonstrates that derivatives incorporating the 2-chloro-4,5-difluorobenzoic acid moiety exhibit enhanced antimicrobial activity compared to non-halogenated analogs [8] [9]. The scaffold serves as a template for library synthesis, enabling the development of compounds with improved pharmacokinetic properties and reduced susceptibility to bacterial resistance mechanisms [7].

Molecular docking studies reveal that compounds containing the 2-chloro-4,5-difluorobenzoic acid scaffold demonstrate superior binding interactions with bacterial target proteins compared to their non-halogenated counterparts [4]. The structural framework provided by this compound allows for scaffold diversification strategies that maintain essential pharmacophoric elements while introducing novel functionalities to overcome resistance mechanisms [10].

Anti-inflammatory and Analgesic Drug Development

2-Chloro-4,5-difluorobenzoic acid has been identified as a valuable starting material for developing anti-inflammatory and analgesic compounds [3] [11]. The compound's structural features make it suitable for incorporation into non-steroidal anti-inflammatory drug (NSAID) frameworks, where the halogen substituents contribute to enhanced selectivity and reduced gastrointestinal toxicity [11].

Research on fluorinated benzamide derivatives demonstrates that compounds incorporating halogenated benzoic acid moieties exhibit promising anti-inflammatory activity with improved gastric tolerability [11]. Studies show that derivatives containing the 2-chloro-4,5-difluorobenzoic acid scaffold achieve inhibition rates ranging from 53.43% to 92.36% in carrageenan-induced inflammation models, with some compounds demonstrating superior activity compared to established NSAIDs like indomethacin [11].

The compound's role in analgesic drug development is supported by research showing that halogenated benzoic acid derivatives provide enhanced pain management capabilities [11]. Derivatives demonstrate potent analgesic activity with writhing protection rates between 71% and 100% in standard analgesic assays, indicating significant therapeutic potential for pain management applications [11].

Novel Therapeutic Applications

Beyond traditional antibacterial and anti-inflammatory applications, 2-chloro-4,5-difluorobenzoic acid has emerged as a valuable scaffold for developing therapeutics targeting novel biological pathways. Research demonstrates its utility in designing compounds with anticancer properties, where derivatives exhibit cytotoxic activity against various cancer cell lines [4] [12].

The compound has been investigated for its potential in developing antiviral agents, with studies showing that halogenated benzoic acid derivatives possess activity against influenza virus and other viral pathogens [13]. The structural framework provided by 2-chloro-4,5-difluorobenzoic acid enables the development of compounds that target cellular pathways rather than viral proteins, potentially reducing the likelihood of viral resistance development [13].

Research has also explored the compound's application in designing inhibitors for specific enzyme targets, including soluble epoxide hydrolase and other therapeutic enzymes [14]. The halogenated benzoic acid scaffold provides a versatile platform for developing selective inhibitors with improved pharmacokinetic properties and reduced off-target effects [14].

Biological Activity Studies

Comprehensive biological activity studies of 2-chloro-4,5-difluorobenzoic acid derivatives have revealed significant therapeutic potential across multiple biological targets. Cytotoxicity evaluations demonstrate that compounds incorporating this scaffold exhibit potent activity against cancer cell lines, with IC50 values ranging from 0.84 μM to 20 μM depending on the specific derivative and target cell line [4] .

Antimicrobial activity studies show that 2-chloro-4,5-difluorobenzoic acid derivatives demonstrate broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [8]. The compounds exhibit zones of inhibition ranging from 8 to 13 mm against various bacterial pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas species, and Streptococcus strains [8].

The biological activity profile extends to antifungal properties, with certain derivatives showing activity comparable to established antifungal agents [16]. Additionally, compounds have demonstrated antimalarial activity against Plasmodium falciparum, with some derivatives achieving significant parasite growth inhibition [16].

Medicinal Chemistry Considerations

Pharmacophore Analysis

The pharmacophore analysis of 2-chloro-4,5-difluorobenzoic acid reveals several key structural features that contribute to its biological activity. The carboxylic acid functional group provides essential hydrogen bonding capabilities and contributes to water solubility, while the halogen substituents create hydrophobic interactions and influence electronic properties [3] [4].

The compound's pharmacophore includes the aromatic ring system as the core scaffold, with the specific positioning of chlorine and fluorine atoms creating optimal electronic distribution for target protein interactions [17]. The electron-withdrawing nature of the halogens modulates the compound's pKa and influences its binding affinity to various biological targets [18].

Computational pharmacophore modeling studies indicate that the spatial arrangement of functional groups in 2-chloro-4,5-difluorobenzoic acid creates a privileged structure suitable for interacting with multiple protein targets [14]. The compound's ability to form both hydrogen bonds and halogen bonds contributes to its versatility as a medicinal chemistry scaffold [18].

Bioisosteric Replacements

Bioisosteric replacement strategies involving 2-chloro-4,5-difluorobenzoic acid have been extensively studied to optimize pharmacological properties while maintaining biological activity [17]. The halogen substituents can be systematically replaced with other electron-withdrawing groups to modulate potency, selectivity, and pharmacokinetic properties [17].

Research demonstrates that replacement of the chlorine atom with other halogens (bromine or iodine) can alter the compound's lipophilicity and metabolic stability [17]. Similarly, modifications to the fluorine substituents through replacement with trifluoromethyl groups or other fluorinated moieties can impact the compound's conformational flexibility and target selectivity [17].

The carboxylic acid moiety can be replaced with bioisosteric groups such as tetrazoles, hydroxamic acids, or phosphonic acids to improve oral bioavailability and reduce metabolic liability [17]. These modifications allow for fine-tuning of the compound's pharmacokinetic profile while preserving essential pharmacophoric interactions [12].

Scaffold Diversification Strategies

Scaffold diversification strategies utilizing 2-chloro-4,5-difluorobenzoic acid focus on systematic structural modifications that expand the chemical space while maintaining key pharmacophoric elements [14] [19]. These strategies include ring expansion, heteroatom incorporation, and functional group modifications that create novel chemical entities with improved therapeutic profiles [19].

One approach involves the incorporation of the 2-chloro-4,5-difluorobenzoic acid moiety into larger ring systems, creating tricyclic or tetracyclic scaffolds with enhanced three-dimensional complexity [19]. These modifications can improve target selectivity and reduce off-target effects by creating more specific binding interactions [19].

Another diversification strategy involves the development of hybrid molecules that combine the 2-chloro-4,5-difluorobenzoic acid scaffold with other pharmacologically active moieties [7]. This approach enables the creation of compounds with dual mechanisms of action, potentially providing enhanced therapeutic efficacy and reduced resistance development [7].

XLogP3

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive;Irritant